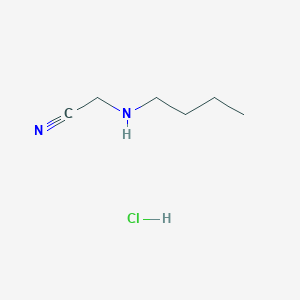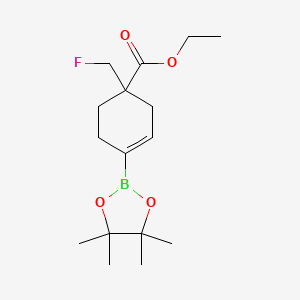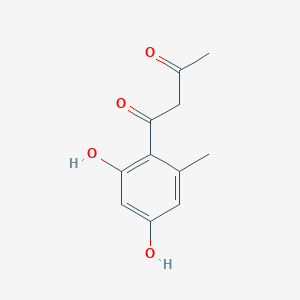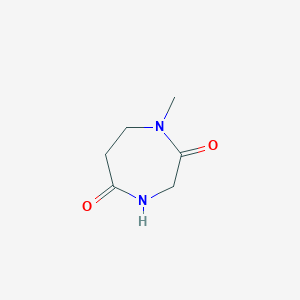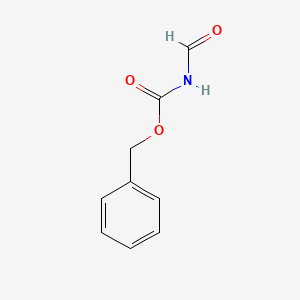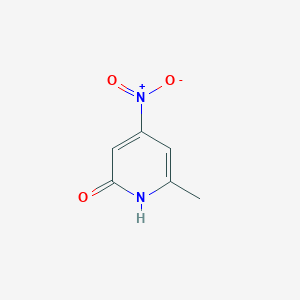![molecular formula C8H6BrN3O2 B13025103 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Métodos De Preparación
The synthesis of 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazole with a suitable β-enaminone derivative under specific reaction conditions. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH₂-group of the starting aminopyrazole bonds with the Cβ of the β-enaminone . Industrial production methods may involve microwave irradiation to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Addition: The carbanion generated from the reaction with butyllithium can undergo electrophilic addition.
Common reagents used in these reactions include butyllithium, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by the presence of electron-donating or electron-withdrawing groups on the fused ring, which affect its absorption and emission behaviors . In medicinal applications, the compound may inhibit certain enzymes, leading to its potential use as an antitumor agent .
Comparación Con Compuestos Similares
5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
These compounds share similar structural motifs but differ in their substituents, which can significantly affect their chemical and photophysical properties. The unique combination of bromine and methyl groups in 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid contributes to its distinct reactivity and applications.
Propiedades
Fórmula molecular |
C8H6BrN3O2 |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
5-bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-6(9)11-7-5(8(13)14)3-10-12(4)7/h2-3H,1H3,(H,13,14) |
Clave InChI |
MMBSMBUPHHCRLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C(C=NN12)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


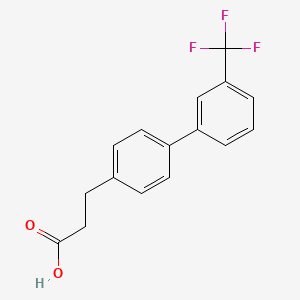
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

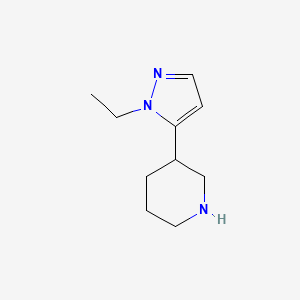
![2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13025050.png)

